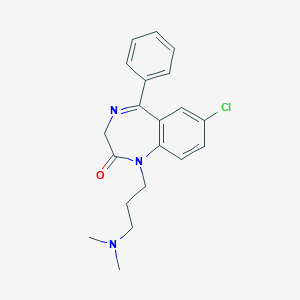
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- is a chemical compound that belongs to the benzodiazepine family. This compound has been extensively studied due to its potential therapeutic applications in the field of medicine.
作用機序
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- involves its interaction with the GABA-A receptor. This compound binds to the benzodiazepine site of the receptor, which enhances the affinity of GABA for the receptor. This results in an increase in the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.
生化学的および生理学的効果
The biochemical and physiological effects of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- are mainly due to its interaction with the GABA-A receptor. This compound has been found to have anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. It has been shown to decrease anxiety and induce sleep in animal models. It has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
実験室実験の利点と制限
The advantages of using 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- in lab experiments include its well-established pharmacological profile and its availability. This compound has been extensively studied, and its effects on the GABA-A receptor are well understood. However, the limitations of using this compound in lab experiments include its potential side effects and its potential for abuse.
将来の方向性
There are several future directions for the study of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl-. One potential direction is the development of new analogues with improved therapeutic properties. Another direction is the exploration of the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the potential side effects and long-term effects of this compound on the brain and body.
Conclusion
In conclusion, 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves its interaction with the GABA-A receptor, resulting in anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. While this compound has advantages for lab experiments, such as its well-established pharmacological profile and availability, it also has limitations, such as potential side effects and abuse potential. Further research is needed to explore the potential therapeutic applications of this compound and to better understand its effects on the brain and body.
合成法
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- can be achieved through various methods. One of the most commonly used methods involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with N,N-dimethylpropylamine in the presence of a base. The reaction results in the formation of the desired compound.
科学的研究の応用
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- has been extensively studied for its potential therapeutic applications. This compound has been found to have anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. It has been used in the treatment of anxiety disorders, insomnia, and epilepsy.
特性
CAS番号 |
1100-25-0 |
|---|---|
製品名 |
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- |
分子式 |
C20H22ClN3O |
分子量 |
355.9 g/mol |
IUPAC名 |
7-chloro-1-[3-(dimethylamino)propyl]-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C20H22ClN3O/c1-23(2)11-6-12-24-18-10-9-16(21)13-17(18)20(22-14-19(24)25)15-7-4-3-5-8-15/h3-5,7-10,13H,6,11-12,14H2,1-2H3 |
InChIキー |
NUYBDBWVWLROHV-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
正規SMILES |
CN(C)CCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
その他のCAS番号 |
1100-25-0 |
同義語 |
1,3-Dihydro-7-chloro-1-[3-(dimethylamino)propyl]-5-phenyl-2H-1,4-benzodiazepin-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



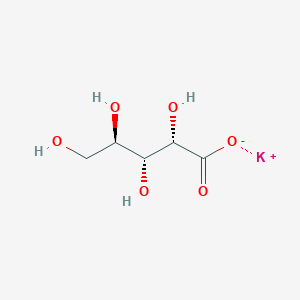
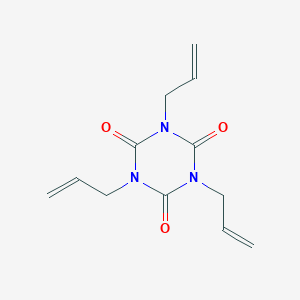
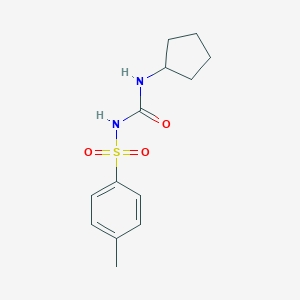
![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)
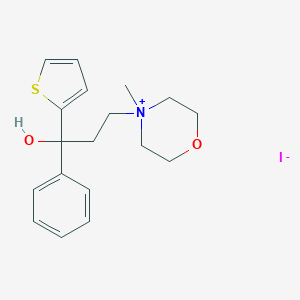
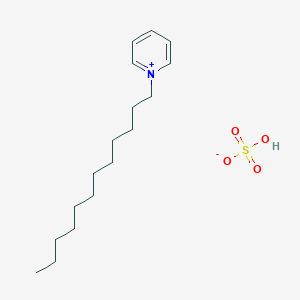
![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)
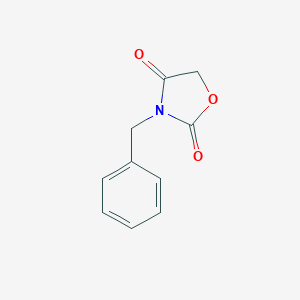
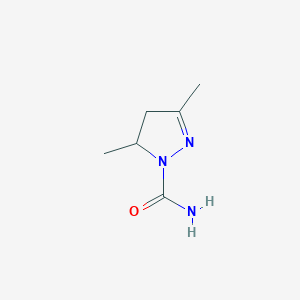
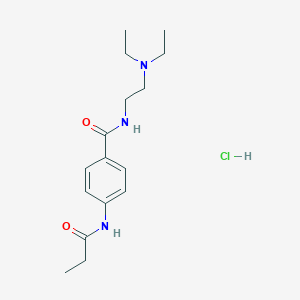
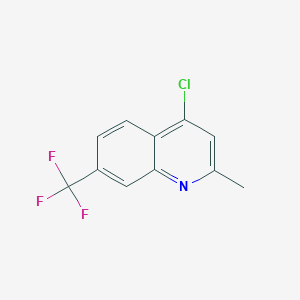
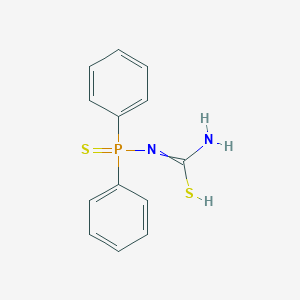

![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)